Ascomycin

描述

准备方法

Synthetic Routes and Reaction Conditions: Due to its structural complexity, the chemical synthesis of ascomycin is challenging. Therefore, microbial production is preferred. The production involves the fermentation of Streptomyces hygroscopicus varascomyceticus . Genetic engineering and mutagenesis techniques have been employed to enhance the yield of this compound .

Industrial Production Methods: Industrial production of this compound involves optimizing fermentation conditions to maximize yield. Techniques such as the co-overexpression of genes involved in precursor synthesis and the use of polyhydroxybutyrate as an intracellular carbon reservoir have been shown to significantly increase this compound production .

化学反应分析

C32 Hydroxy Group Alkylation

Reaction: Chemoselective alkylation at C32 hydroxy position using trichloroacetimidate-activated side chains (e.g., imidazolyl trichloroacetimidate 16 )

Photochemical Modifications

UV irradiation induces structural diversity via solvent-dependent pathways:

-

Methanol : Forms methoxy derivatives 2a (major) and 8 (minor)

-

Dichloromethane : Produces oxazolidinone 9 (62% yield)

-

Mechanism :

-

Photoexcitation → α,β-unsaturated ketone activation

-

Solvent nucleophiles (e.g., MeOH) trap intermediates

-

Key Outcomes :

-

2a serves as precursor for amino acid moiety modifications

-

Oxazolidinone 9 enables novel C21–C22 bond functionalization

Base-Induced Rearrangement

Transformation : Conversion to SDZ ASD732 via tandem rearrangement/epimerization

-

Conditions :

-

Base: Potassium tert-butoxide (1.5 equiv)

-

Solvent: THF at −20°C

-

Time: 24 hrs

-

-

Yield : 53% after silica gel chromatography and crystallization

-

Key Steps :

-

C10–C11 bond cleavage

-

C13–C14 bond formation

-

C24 epimerization

-

Scale-Up : Pilot plant process achieved >98% purity using:

Wittig Olefination & Michael Additions

Sequence :

-

Silylation at C24/C33 (bis-TBS protection)

-

Wittig reaction at C9 carbonyl with ylide 16 :

-

Forms hemiketal intermediate A

-

Tautomerizes to α,β-unsaturated ketone B

-

-

Second ylide equivalent attacks via Michael addition → intermediate C

-

Eliminates triphenylphosphine oxide → final product 17

Applications :

Enzymatic Precursor Regulation

While not a synthetic reaction, metabolic engineering enhances this compound biosynthesis:

Reaction Optimization Insights

-

Chemoselectivity : Steric shielding of C24/C33 hydroxy groups enables precise C32 modifications

-

Solvent Effects :

-

Catalyst Choice : Strong acids (triflic acid) outperform Lewis acids in imidate activations

This systematic analysis demonstrates how strategic functionalization of this compound's complex scaffold enables drug candidate development while highlighting critical structure-reactivity relationships.

科学研究应用

Immunosuppressive Properties

Ascomycin is primarily recognized for its immunosuppressive effects, similar to those of FK506 (tacrolimus). It acts as a calcineurin inhibitor, forming a complex with FK506-binding protein 12 (FKBP12) that inhibits the dephosphorylation of various substrates involved in T-cell activation. This mechanism is crucial for preventing organ transplant rejection and treating autoimmune diseases.

Case Study: Organ Transplantation

A study demonstrated that this compound effectively reduced the incidence of acute rejection in kidney transplant models. The application of this compound allowed for lower doses of corticosteroids, minimizing side effects associated with long-term steroid use .

Neuroprotective Effects

Recent research has highlighted the potential of this compound in treating neurological disorders. It has shown anticonvulsant activity in animal models, particularly in the rat hippocampus, suggesting its role in managing epilepsy and other seizure disorders.

Case Study: Epilepsy Management

In a controlled study, this compound was administered to rats experiencing seizures induced by picrotoxin. The results indicated significant reductions in seizure frequency and duration, supporting its potential use as an adjunct therapy for epilepsy .

Anti-inflammatory Applications

This compound derivatives are being developed for their anti-inflammatory properties, particularly in dermatological conditions like atopic dermatitis and psoriasis. These derivatives inhibit the synthesis of pro-inflammatory cytokines (both Th1 and Th2 types), thereby reducing inflammation.

Case Study: Atopic Dermatitis

The derivative SDZ ASM 981 has been evaluated in clinical trials for its efficacy in treating atopic dermatitis. A phase 2 study showed that topical application led to significant improvement compared to placebo, with minimal systemic absorption .

Potential in Treating Degenerative Diseases

This compound's ability to modulate immune responses suggests potential applications in treating degenerative diseases such as Alzheimer's and multiple sclerosis. Its neuroprotective effects may help mitigate neuronal damage associated with these conditions.

Research Insights

Preclinical studies indicate that this compound can prevent ischemic brain damage and promote neuronal survival through its action on calcium-dependent signaling pathways . Further investigation into its neuroprotective mechanisms could reveal additional therapeutic avenues.

Comprehensive Data Table

作用机制

相似化合物的比较

Tacrolimus (FK506): A close homologue of ascomycin, also produced by species.

Pimecrolimus: A derivative of this compound with enhanced anti-inflammatory properties, used for the treatment of atopic dermatitis.

Cyclosporin A: Another immunosuppressant that inhibits calcineurin but differs in its chemical structure and specific binding proteins.

Uniqueness: this compound is unique due to its selective immunomodulatory effects, particularly its ability to inhibit the elicitation phase of allergic contact dermatitis without impairing the primary immune response . This makes it a valuable compound for developing targeted immunosuppressive therapies.

生物活性

Ascomycin, a macrolactam antibiotic and an analog of FK506, has garnered significant attention due to its diverse biological activities, particularly in immunosuppression and antifungal effects. This article delves into the pharmacological properties, mechanisms of action, and clinical applications of this compound, supported by case studies and research findings.

This compound exerts its biological effects primarily through the inhibition of calcineurin (CaN), a calcium-dependent serine/threonine phosphatase. This interaction is facilitated by its binding to FK506-binding protein 12 (FKBP12), forming a complex that inhibits CaN activity. This inhibition disrupts the signaling pathways mediated by nuclear factors of activated T cells (NFAT), which are crucial for T-cell activation and cytokine production .

Key Mechanisms:

- Inhibition of Calcineurin: this compound binds to FKBP12, inhibiting CaN activity (IC50 = 49 nM) and subsequently affecting NFAT activation .

- Immunosuppressive Effects: The disruption of NFAT signaling leads to reduced lymphokine gene expression, contributing to its immunosuppressive properties .

- Antifungal Activity: this compound also demonstrates antifungal effects, making it valuable in treating fungal infections .

Pharmacological Properties

This compound has been studied extensively for its pharmacological properties:

- Immunosuppressive Activity: Primarily used in organ transplantation to prevent rejection.

- Anticonvulsant Effects: Research indicates potential anticonvulsant activity when administered in specific brain regions .

- Anti-inflammatory Properties: Its derivatives are being explored for treating inflammatory skin diseases, such as atopic dermatitis .

Clinical Studies and Efficacy

Several clinical studies have evaluated the efficacy of this compound and its derivatives:

-

Topical Application in Atopic Dermatitis:

- A study involving 34 patients treated with a 1% this compound derivative (SDZ ASM 981) demonstrated significant improvements in the Atopic Dermatitis Severity Index (ADSI) scores. Patients using the cream twice daily showed a mean reduction of 71.9% compared to a mere 10.3% in the placebo group over three weeks (P<.001) .

- Safety Profile:

- Potential in Neurological Disorders:

Comparative Efficacy

The following table summarizes key findings from clinical studies on this compound's efficacy:

属性

CAS 编号 |

104987-12-4 |

|---|---|

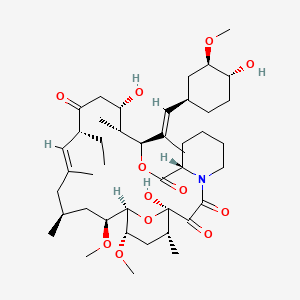

分子式 |

C43H69NO12 |

分子量 |

792.0 g/mol |

IUPAC 名称 |

(1R)-17-ethyl-1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |

InChI |

InChI=1S/C43H69NO12/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)44-16-12-11-13-31(44)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(22-29)52-7/h18,20,25,27-33,35-39,45-46,51H,10-17,19,21-23H2,1-9H3/t25?,27?,28?,29?,30?,31?,32?,33?,35?,36?,37?,38?,39?,43-/m1/s1 |

InChI 键 |

ZDQSOHOQTUFQEM-CUMYOKFYSA-N |

SMILES |

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C |

手性 SMILES |

CCC1C=C(CC(CC(C2C(CC([C@@](O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C |

规范 SMILES |

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C |

外观 |

Solid powder |

Key on ui other cas no. |

104987-12-4 |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

FK-520; FK-520; FK-520; FR900520; FR-900520; FR-900520; L 683590; L-683590; L683590; Changchuanmycin; Immunomycin. Ascomycin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。